molecular formula C12H18BrN3 B7584428 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane

1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane

Cat. No. B7584428
M. Wt: 284.20 g/mol
InChI Key: LNHZQJYDMNTWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane, also known as BDZ-205, is a chemical compound that has been studied for its potential use as a therapeutic agent. BDZ-205 belongs to the class of diazepanes, which are known for their anxiolytic and sedative effects.

Mechanism of Action

1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety and sleep. By binding to a specific site on the receptor, 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane enhances the activity of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety and arousal.
Biochemical and Physiological Effects:
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase slow-wave sleep and reduce REM sleep in rats. 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane has a high affinity for the alpha-2 and alpha-3 subunits of the GABA-A receptor, which are thought to be involved in the anxiolytic and sedative effects of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane is its high affinity and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in anxiety and sleep regulation. However, one limitation of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane is its low water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane. One area of interest is the potential use of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane as a therapeutic agent for anxiety and insomnia in humans. Another area of interest is the use of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane as a radioligand for imaging studies in the brain. Further research is also needed to fully understand the mechanism of action and physiological effects of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane, as well as to optimize its synthesis and administration for use in experimental settings.

Synthesis Methods

1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane can be synthesized using a multi-step process starting with 5-bromopyridine-3-carboxaldehyde and 4-ethylpiperazine. The intermediate product is then treated with various reagents to produce the final product. The synthesis method has been optimized to improve the yield and purity of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane has been studied for its potential use as a therapeutic agent for various conditions such as anxiety, insomnia, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects in animal models. 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane has also been investigated for its potential as a radioligand for imaging studies in the brain.

properties

IUPAC Name

1-(5-bromopyridin-3-yl)-4-ethyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-2-15-4-3-5-16(7-6-15)12-8-11(13)9-14-10-12/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHZQJYDMNTWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCN(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.